N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide
Description
N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives
Properties
IUPAC Name |
N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-3-14(23)22-9-5-6-11(10-22)16(24)20-17-19-13-8-4-7-12(18)15(13)21(17)2/h4,7-8,11H,3,5-6,9-10H2,1-2H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTRGEMNMYUVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)C(=O)NC2=NC3=C(N2C)C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. Subsequent chlorination and methylation steps introduce the 7-chloro-1-methyl groups. The final step involves the coupling of the benzimidazole derivative with propanoylpiperidine-3-carboxamide under suitable reaction conditions, such as the use of coupling reagents like carbodiimides.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) compounds.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core, involving nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) compounds, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether or alcohol solvents.
Substitution: Amines, alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazoles or derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzimidazole core is valuable in the design of new pharmaceuticals and materials.
Biology: N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives can be used to investigate biological pathways and mechanisms.
Medicine: This compound and its derivatives have been explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Research is ongoing to develop new drugs based on this structure for various therapeutic applications.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure makes it suitable for various applications requiring specific chemical properties.
Mechanism of Action
The mechanism by which N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it may interfere with cell proliferation or induce apoptosis by targeting specific signaling pathways.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups.
Piperidine derivatives: Compounds containing the piperidine ring structure, which can vary in substitution patterns.
Propanoyl derivatives: Compounds with propanoyl groups attached to different molecular frameworks.
Uniqueness: N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide is unique due to its specific combination of benzimidazole, chloro, methyl, and propanoylpiperidine-3-carboxamide groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
